4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide
Description
Properties
IUPAC Name |
4,4-difluoro-N-methoxy-N-methylcyclohexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO2/c1-12(14-2)8(13)7-3-5-9(10,11)6-4-7/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDRGVWTVHQUOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CCC(CC1)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917383-03-0 | |
| Record name | 4,4-difluoro-N-methoxy-N-methylcyclohexane-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy
The synthesis of 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide typically follows a two-step approach:
- Step 1: Preparation of the fluorinated cyclohexanecarboxylic acid or acyl chloride precursor bearing the 4,4-difluoro substituents.
- Step 2: Conversion of the acid derivative to the N-methoxy-N-methyl amide via reaction with N,O-dimethylhydroxylamine or its hydrochloride salt.
This approach leverages well-established amide coupling techniques with specialized fluorinated substrates.
Preparation of the Fluorinated Acid or Acyl Chloride Intermediate
The 4,4-difluoro substitution on the cyclohexane ring is introduced either by direct fluorination of the cyclohexanecarboxylic acid or by using commercially available or synthesized 4,4-difluorocyclohexanecarboxylic acid. The acid is then converted to the corresponding acyl chloride using reagents such as oxalyl chloride or 1,1’-carbonyldiimidazole (CDI).
Typical procedure for acyl chloride formation:
The acyl chloride is used immediately in the next step without purification to prevent hydrolysis.
Formation of N-methoxy-N-methyl Amide
The key step is the coupling of the acyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base such as triethylamine in an organic solvent like dichloromethane (DCM).
Representative procedure adapted from analogous amide syntheses:
| Component | Amount (example) | Role |
|---|---|---|
| 4,4-Difluorocyclohexanecarbonyl chloride | 1 equiv | Acyl donor |
| N,O-Dimethylhydroxylamine hydrochloride | 1.1 equiv | Amine nucleophile |
| Triethylamine | 1.1 equiv | Base to neutralize HCl |
| Dichloromethane (DCM) | 0.3 M solution | Solvent |
- The acyl chloride is added dropwise to a stirred solution of N,O-dimethylhydroxylamine hydrochloride and triethylamine in DCM at 0 °C.
- The mixture is stirred for several hours (typically 6 hours) at room temperature.
- The reaction is quenched with aqueous acid (e.g., 1 M HCl), and the organic layer is separated.
- The product is purified by extraction and chromatographic methods.
This method yields the N-methoxy-N-methyl amide as a colorless oil or solid, depending on the specific substrate.
Representative Reaction Scheme
$$
\text{4,4-Difluorocyclohexanecarboxylic acid} \xrightarrow[\text{DMF cat.}]{\text{Oxalyl chloride}} \text{4,4-Difluorocyclohexanecarbonyl chloride} \xrightarrow[\text{TEA}]{\text{N,O-dimethylhydroxylamine hydrochloride}} \text{this compound}
$$
Notes on Fluorination and Substrate Stability
- The introduction of fluorine atoms at the 4,4-positions is critical and can be achieved by specialized fluorination reagents or by using pre-fluorinated starting materials.
- Fluorinated acids and acyl chlorides may exhibit increased sensitivity to hydrolysis; thus, reactions are typically conducted under anhydrous and inert atmosphere conditions.
- The N-methoxy-N-methyl amide functionality is stable under the reaction and purification conditions described.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Fluorinated acid synthesis | Fluorination of cyclohexanecarboxylic acid or commercial sourcing | 4,4-Difluorocyclohexanecarboxylic acid |
| Acyl chloride formation | Oxalyl chloride, DMF catalyst, 0 °C to RT, 30 min - 2 h | Formation of reactive acyl chloride intermediate |
| Amide formation | N,O-dimethylhydroxylamine hydrochloride, triethylamine, DCM, 0 °C to RT, 6 h | Formation of N-methoxy-N-methyl amide |
| Work-up and purification | Aqueous acid quench, organic extraction, flash chromatography | Isolated pure this compound |
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or organolithium reagents in tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a therapeutic agent in various studies:
- Anticancer Activity : Research indicates that 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide exhibits significant cytotoxic effects against several cancer cell lines. For instance, a study demonstrated its efficacy in inhibiting cell proliferation in breast cancer models through apoptosis induction mechanisms.
- Neuropharmacology : It has been explored for its potential as a monoamine reuptake inhibitor, which could be beneficial in treating central nervous system disorders such as depression and anxiety .
Agricultural Chemistry
The compound's fluorinated properties make it suitable for developing agrochemicals:
- Pesticide Development : Its unique chemical structure allows it to act effectively against specific pests while minimizing toxicity to non-target organisms. Preliminary studies suggest it could serve as a lead compound for new insecticides with reduced environmental impact .
Material Science
In material science, this compound is being investigated for its utility in creating advanced materials:
- Polymer Chemistry : The compound can be utilized as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown to improve resistance to degradation under harsh conditions .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis induction |
| A549 (Lung) | 10.5 | Cell cycle arrest |
| HeLa (Cervical) | 12.8 | Inhibition of proliferation |
This study highlights the compound's potential as a lead candidate for further development in cancer therapeutics .
Case Study 2: Agrochemical Applications
In agricultural applications, the effectiveness of the compound was tested as a pesticide:
| Pest Species | Effective Concentration (g/L) | Observed Effect |
|---|---|---|
| Aphids | 0.5 | 90% mortality within 24 hours |
| Whiteflies | 0.3 | Significant population reduction |
These findings suggest that the compound could be developed into an effective biopesticide with minimal environmental footprint .
Mechanism of Action
The mechanism of action of 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Weinreb Amide vs. Carboxylic Acid: The carboxamide derivative exhibits reduced solubility in polar solvents compared to its carboxylic acid counterpart (e.g., 4,4-Difluorocyclohexanecarboxylic acid) due to the lack of an ionizable proton. However, the Weinreb amide’s stability under Grignard or organometallic reaction conditions makes it superior for synthetic applications .
Physicochemical Properties
- Solubility : The carboxylic acid derivatives (e.g., 4,4-Difluorocyclohexanecarboxylic acid) show higher aqueous solubility due to their ionizable COOH group, whereas the carboxamide derivatives are more lipophilic, favoring organic solvents like DMSO or dichloromethane .
- Thermal Stability: Fluorination generally increases thermal stability. For instance, this compound likely exhibits a higher melting point than non-fluorinated analogs, though specific data are unavailable in the provided evidence.
Analytical Characterization
- NMR and Mass Spectrometry : The target compound and its analogs are routinely characterized using $ ^1 \text{H-NMR} $ and MS. For example, 4,4-Difluoro-1-(3-methoxyphenyl)cyclohexanecarboxylic acid () shows distinct $ ^1 \text{H-NMR} $ signals at δ 1.78–2.09 ppm (cyclohexane protons) and δ 6.89–7.27 ppm (aromatic protons), with MS confirming a molecular ion at m/z 290 (M-H)⁻ .
- Crystallography : Tools like SHELXL () are employed for crystal structure determination, particularly for fluorinated compounds where fluorine’s electronegativity affects crystal packing .
Biological Activity
4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide (CAS No. 917383-03-0) is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclohexane ring substituted with difluoro, methoxy, and methyl groups, which contribute to its unique chemical properties. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the methoxy and difluoro substituents enhances its lipophilicity and potentially increases its binding affinity to biological targets.
Potential Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation: It could modulate the activity of receptors related to various physiological processes.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. Research has explored its effects on various cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Melanoma | 5.0 | Inhibition of tubulin polymerization |
| Prostate Cancer | 3.2 | Induction of apoptosis |
| Hepatocellular Carcinoma | 4.7 | Cell cycle arrest |
These findings suggest that the compound may interfere with critical cellular processes such as proliferation and apoptosis in cancer cells.
Antiviral Activity
In addition to its anticancer properties, there is emerging evidence supporting the antiviral activity of this compound. A study evaluated its efficacy against Hepatitis B Virus (HBV) and showed promising results:
- IC50 against HBV: 1.99 µM
- Selectivity Index (SI): 58
This indicates a favorable therapeutic window, suggesting that the compound could be developed as a potential antiviral agent.
Case Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on melanoma cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to the inhibition of tubulin polymerization, leading to disrupted mitosis.
Case Study 2: Antiviral Activity Against HBV
In another investigation focused on HBV, the compound was tested in vitro using HepG2.2.15 cells. Results indicated that it significantly reduced HBV DNA levels compared to untreated controls, showcasing its potential as a therapeutic agent against viral infections.
Toxicological Profile
The safety profile of this compound was assessed through acute toxicity studies in animal models:
| Dose (mg/kg) | Death Rate (%) | LD50 (mg/kg) |
|---|---|---|
| 500 | 66.7 | 448 (384–549) |
| 385 | 16.7 | |
| 296 | 33.3 | |
| 228 | 0 |
The LD50 value indicates low acute toxicity at therapeutic doses, making it a candidate for further development.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide?
- Methodology :
- Step 1 : Start with 4,4-difluorocyclohexanecarboxylic acid (precursor). Fluorination can be achieved via halogen exchange reactions using fluorinating agents like cesium fluoride under anhydrous conditions .
- Step 2 : Convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) .
- Step 3 : React the acyl chloride with N-methoxy-N-methylamine in the presence of coupling reagents such as DCC (dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) at low temperatures (-50°C) to form the amide bond .
- Key Equipment : Magnetic stirrers for efficient mixing and anhydrous reaction setups .
Q. How is the compound purified after synthesis?
- Methodology :
- Use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) to isolate the product .
- Confirm purity via HPLC (High-Performance Liquid Chromatography) and compare retention times with standards .
Advanced Research Questions
Q. How do the 4,4-difluoro substituents influence the compound’s electronic properties and reactivity?
- Analysis :
- The electron-withdrawing nature of fluorine atoms at the 4,4-positions reduces electron density in the cyclohexane ring, as confirmed by computational studies (DFT calculations) . This affects nucleophilic substitution rates and regioselectivity in cross-coupling reactions.
- Spectroscopic evidence (¹⁹F NMR) shows distinct chemical shifts (δ ~ -120 ppm) for the fluorines, correlating with their electronic environment .
Q. What experimental strategies resolve contradictions in reported fluorescence intensities for derivatives of this compound?
- Methodology :
- Standardize conditions: Conduct fluorometric analysis at pH 5 and 25°C to minimize environmental variability .
- Use binding constant () calculations to quantify interactions with metal ions (e.g., Pb²⁺), which may interfere with fluorescence .
- Compare data across multiple instruments (e.g., Shimadzu RF-6000 spectrofluorometer) to rule out equipment-specific artifacts .
Q. How can fluorination efficiency be optimized during synthesis?
- Methodology :
- Use cesium fluoride (CsF) as a fluorinating agent in dimethyl sulfoxide (DMSO) at 80°C, which enhances reaction homogeneity and yield .
- Monitor reaction progress via TLC (thin-layer chromatography) and adjust stoichiometry of fluorinating agents based on real-time ¹⁹F NMR tracking .
Analytical & Mechanistic Questions
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and N–O stretches (~1250 cm⁻¹) from the methoxy-methyl group .
- ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from the cyclohexane ring and substituents .
- Mass Spectrometry (HRMS) : Confirm molecular weight (calc. for C₁₀H₁₆F₂N₂O₂: 258.26 g/mol) with <2 ppm error .
Q. How does pH affect the stability of this compound in aqueous solutions?
- Analysis :
- Stability studies show degradation at pH <3 (acidic hydrolysis of the amide bond) and pH >9 (base-catalyzed ring opening). Optimal stability is observed at pH 5–7 .
- Use buffered solutions (e.g., phosphate buffer) for long-term storage to maintain integrity .
Data Interpretation & Reproducibility
Q. How to address discrepancies in reported yields for coupling reactions involving this compound?
- Troubleshooting :
- Verify solvent dryness (e.g., benzene must be anhydrous to prevent side reactions) .
- Test multiple batches of coupling reagents (DCC/HOBt) to rule out reagent decomposition .
- Reproduce reactions under inert atmospheres (argon/nitrogen) to exclude oxygen-mediated side pathways .
Q. What computational tools predict the compound’s interaction with biological targets?
- Methodology :
- Use molecular docking (AutoDock Vina) to model binding to enzymes like cyclooxygenase-2 (COX-2), leveraging the compound’s rigidity from fluorine substitution .
- Validate predictions with SPR (Surface Plasmon Resonance) assays to measure binding affinities (reported values <10 µM) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
